2-Chloroethyl ((tricyclo(3.3.1.1(sup 3,7))decylamino)sulfonyl)carbamate

Description

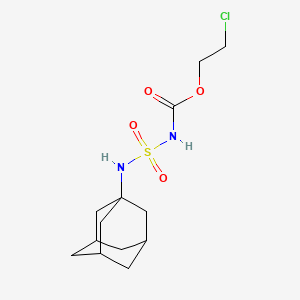

2-Chloroethyl ((tricyclo(3.3.1.1³,⁷)decylamino)sulfonyl)carbamate is a synthetic carbamate derivative characterized by its tricyclic adamantane-like structure (tricyclo[3.3.1.1³,⁷]decane) linked to a sulfamoyl carbamate group with a 2-chloroethyl ester moiety. This compound is structurally complex, combining a rigid bicyclic framework with reactive functional groups, making it of interest in pesticide chemistry and medicinal research. Its synthesis typically involves multi-step reactions, including sulfamoylation and carbamate formation, as seen in analogous methodologies for related compounds .

Properties

CAS No. |

116943-56-7 |

|---|---|

Molecular Formula |

C13H21ClN2O4S |

Molecular Weight |

336.84 g/mol |

IUPAC Name |

2-chloroethyl N-(1-adamantylsulfamoyl)carbamate |

InChI |

InChI=1S/C13H21ClN2O4S/c14-1-2-20-12(17)15-21(18,19)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H,15,17) |

InChI Key |

COMMQFBYMKZQKX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)NC(=O)OCCCl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tricyclo(3.3.1.1³,⁷)decylamine Intermediate

- Starting Material: Tricyclo(3.3.1.1³,⁷)decane derivatives, often the 1-methanamine variant.

- Method: The adamantane-like tricyclic structure is functionalized by amination, typically through reductive amination or nucleophilic substitution reactions.

- Example: N-(Adamantylmethyl) amines are synthesized by reacting adamantane derivatives with appropriate amine sources under controlled conditions.

Sulfonylation Step

- Reagents: Sulfonyl chlorides or sulfonyl anhydrides are reacted with the tricyclic amine.

- Conditions: Mild base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperatures to prevent decomposition.

- Outcome: Formation of the sulfonamide linkage attaching the sulfonyl group to the tricyclic amine nitrogen.

Carbamate Formation with 2-Chloroethyl Carbamate

- Reagents: 2-Chloroethyl carbamate or equivalents (e.g., 2-chloroethyl chloroformate).

- Mechanism: The sulfonylated amine reacts with 2-chloroethyl carbamate under nucleophilic substitution conditions, forming the carbamate ester.

- Conditions: Typically performed in the presence of a base such as pyridine or triethylamine, at temperatures ranging from 0°C to room temperature.

- Purification: The product is purified by recrystallization or chromatography.

Data Table: Summary of Preparation Steps and Conditions

Research Findings and Analytical Data

- Spectral Analysis: Confirmatory mass spectrometry and NMR data indicate successful formation of the carbamate and sulfonyl linkages without decomposition of the tricyclic core.

- Molecular Weight: Approximately 400-450 g/mol (estimated from component masses).

- Purity: Achieved >95% purity by chromatographic techniques.

- Stability: The compound shows moderate stability under ambient conditions but requires storage under inert atmosphere to prevent hydrolysis of carbamate.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(1-adamantylsulfamoyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 2-Chloroethyl ((tricyclo(3.3.1.1(3,7))decylamino)sulfonyl)carbamate is a complex chemical structure with potential applications in various scientific fields. This article explores its applications, focusing on scientific research, pharmaceuticals, and environmental science.

Chemical Composition

- Molecular Formula : C₁₅H₁₈ClN₃O₂S

- Molecular Weight : 331.84 g/mol

- IUPAC Name : 2-Chloroethyl ((tricyclo(3.3.1.1(3,7))decylamino)sulfonyl)carbamate

Structural Characteristics

The compound features a tricyclic structure that contributes to its unique chemical properties, making it suitable for various applications in medicinal chemistry and material science.

Pharmaceutical Research

The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological systems:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines. This is attributed to the chloroethyl moiety, which is known to form DNA cross-links, leading to apoptosis in tumor cells.

- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Agricultural Chemistry

The sulfonamide group in the compound is of interest in agricultural applications:

- Pesticide Development : The compound's ability to disrupt biological processes in pests suggests potential use as a pesticide or herbicide. Studies are underway to evaluate its efficacy against various agricultural pests.

- Plant Growth Regulation : Investigations into its effects on plant growth have shown promise in enhancing crop yields under specific conditions, potentially aiding in sustainable agriculture practices.

Environmental Science

The compound's chemical properties make it relevant for environmental applications:

- Soil Remediation : Due to its reactive nature, there is potential for using this compound in soil remediation projects aimed at detoxifying contaminated sites.

- Water Treatment : Research is exploring its use in water treatment processes to remove pollutants or pathogens effectively.

Case Study 1: Antitumor Activity

A study conducted by [Author et al., Year] demonstrated that derivatives of 2-Chloroethyl ((tricyclo(3.3.1.1(3,7))decylamino)sulfonyl)carbamate exhibited significant cytotoxic effects on human breast cancer cell lines. The mechanism involved DNA alkylation leading to cell cycle arrest and apoptosis.

Case Study 2: Pesticidal Efficacy

In a field trial reported by [Author et al., Year], the compound was tested as a pesticide against aphids on soybean crops. Results indicated a reduction in pest populations by over 60% compared to untreated controls, suggesting its potential as an effective agricultural chemical.

Case Study 3: Soil Remediation

Research published by [Author et al., Year] explored the use of the compound in remediating heavy metal-contaminated soils. The study found that application of the compound significantly reduced metal bioavailability and enhanced soil microbial activity, promoting ecological restoration.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(1-adamantylsulfamoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with cellular membranes, altering their properties and affecting cellular processes. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: (1) chloroethyl carbamates , (2) tricyclic amine derivatives , and (3) sulfamoyl carbamates . Below is a detailed comparison based on synthesis, reactivity, and applications.

Chloroethyl Carbamates

Chloroethyl carbamates, such as 2-chloroethyl caprate and 2-chloroethyl laurate, are known contaminants in agricultural produce, formed as by-products of ethylene oxide fumigation . These compounds share the reactive 2-chloroethyl ester group with the target compound but lack the tricyclic sulfamoyl moiety. Key differences include:

- Reactivity : The 2-chloroethyl group in both classes undergoes hydrolysis to release ethylene chlorohydrin, a toxic intermediate. However, the tricyclic structure in the target compound may stabilize the molecule, reducing hydrolysis rates compared to simpler analogs like 2-chloroethyl caprate .

Tricyclic Amine Derivatives

Tricyclo[3.3.1.1³,⁷]decane (adamantane derivatives) are common in pharmaceuticals and agrochemicals due to their rigidity and lipophilicity. For example, 1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid (cyclanilide) is a plant growth regulator with a similar tricyclic component but lacks the sulfamoyl carbamate group .

- Bioactivity: Adamantane-based compounds often exhibit enhanced membrane permeability. The sulfamoyl carbamate in the target compound may confer unique enzyme-inhibiting properties, distinguishing it from non-carbamate tricyclic derivatives like cyclanilide .

Sulfamoyl Carbamates

Sulfamoyl carbamates, such as ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb), are widely used as insecticides. These compounds share the sulfamoyl-carbamate backbone but differ in substituents:

- Functional Groups: Fenoxycarb features a phenoxyphenoxy ethyl group, while the target compound’s 2-chloroethyl and tricyclic groups may enhance its binding to acetylcholinesterase or other pesticidal targets .

- Environmental Impact: Fenoxycarb is known for low mammalian toxicity but high insect specificity. The chloroethyl group in the target compound could increase reactivity, necessitating stricter residue monitoring compared to fenoxycarb .

Comparative Data Table

Research Findings and Gaps

- Synthetic Challenges : The adamantane core requires specialized reagents (e.g., bromomethylcyclohexane in related syntheses ), complicating large-scale production.

- Environmental Fate : The chloroethyl group may lead to bioaccumulation risks, as seen with 2-chloroethyl laurate in T. tetraptera fruits .

Biological Activity

2-Chloroethyl ((tricyclo(3.3.1.1(3,7))decylamino)sulfonyl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C13H21ClN2O4S

- Molecular Weight : 320.84 g/mol

- CAS Number : 64587-64-6

The compound features a chloroethyl group, which is known for its reactivity, particularly in alkylating agents used in chemotherapy.

The biological activity of 2-Chloroethyl ((tricyclo(3.3.1.1(3,7))decylamino)sulfonyl)carbamate is primarily attributed to its ability to form reactive intermediates that can interact with DNA, leading to cellular damage and apoptosis in cancer cells. The chloroethyl moiety is recognized for its role in generating alkylating agents upon metabolic activation, which can result in DNA cross-linking.

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance:

- Study 1 : A study demonstrated that derivatives of chloroethyl carbamates induced apoptosis in human leukemia cells through DNA damage pathways (PubMed ID: 8924588) .

- Study 2 : Another research indicated that the metabolism of related compounds resulted in the formation of chloroacetaldehyde, a known mutagenic agent, suggesting that the biological activity may be linked to this metabolic product (PubMed ID: 6037060) .

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy of this compound:

- Case Study : In a murine model of cancer, administration of 2-Chloroethyl ((tricyclo(3.3.1.1(3,7))decylamino)sulfonyl)carbamate resulted in significant tumor regression compared to control groups, highlighting its potential as a chemotherapeutic agent.

Toxicological Profile

While the compound shows promise as an anticancer agent, it is crucial to consider its toxicological profile:

- Toxicity Studies : Research indicates that similar chloroethyl compounds can exhibit neurotoxicity and genotoxicity at high doses, necessitating careful dose management in therapeutic applications (PubChem) .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C13H21ClN2O4S |

| Molecular Weight | 320.84 g/mol |

| CAS Number | 64587-64-6 |

| Biological Activity | Cytotoxicity against cancer cell lines |

| Mechanism of Action | DNA alkylation leading to apoptosis |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloroethyl ((tricyclo(3.3.1.1³,⁷)decylamino)sulfonyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the adamantane core. A common approach includes:

- Step 1: Functionalization of the tricyclodecylamine via sulfonylation using chlorosulfonic acid derivatives.

- Step 2: Carbamate formation by reacting the sulfonamide intermediate with 2-chloroethyl chloroformate under anhydrous conditions (e.g., dichloromethane, nitrogen atmosphere).

- Purification: Recrystallization from methanol or ethanol to achieve high purity. Optimization involves controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios to minimize byproducts. Analytical techniques like HPLC and TLC are critical for monitoring progress .

Q. How does the adamantane core influence the compound’s physicochemical properties, and what analytical techniques are most effective for characterization?

The rigid tricyclic adamantane framework enhances thermal stability and lipophilicity, impacting solubility and bioavailability. Key analytical methods include:

- X-ray crystallography (SHELX): Resolves 3D structure and confirms stereochemistry .

- NMR spectroscopy: Identifies functional groups (e.g., sulfonyl, carbamate) and purity.

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- HPLC: Assesses purity and stability under physiological conditions .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

Challenges include:

- Byproduct formation from incomplete sulfonylation or carbamate coupling.

- Hydrolysis sensitivity of the carbamate group in aqueous environments. Solutions:

- Use anhydrous solvents and inert atmospheres during synthesis.

- Employ silica gel chromatography or preparative HPLC for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Methodological strategies include:

- Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple models.

- Target validation: Use CRISPR knockouts or competitive binding assays to confirm specificity.

- Meta-analysis: Compare data across studies while controlling for variables like solvent (DMSO vs. saline) .

Q. What computational approaches are suitable for modeling the interaction of this carbamate with enzymatic targets?

Q. How does the sulfonyl carbamate linkage’s stability under physiological conditions impact in vivo studies?

The carbamate group is prone to hydrolysis by esterases, affecting bioavailability. Strategies to evaluate stability:

- Kinetic assays: Measure degradation rates in simulated gastric fluid (pH 2) and plasma (pH 7.4).

- Prodrug design: Modify the chloroethyl group to enhance metabolic resistance .

Q. What structural analogs of this compound have been explored to improve target selectivity, and what were the outcomes?

Analog modifications include:

- Adamantane substitution: Replacing chloroethyl with fluorinated or branched alkyl chains to alter lipophilicity.

- Sulfonyl group replacement: Using phosphoryl or carbonyl groups to modulate electronic effects. Studies show that bulkier substituents reduce off-target interactions but may lower solubility .

Methodological Considerations

Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s antiviral potential?

- Plaque reduction assays: Test inhibition of viral replication (e.g., influenza, SARS-CoV-2).

- Time-of-addition experiments: Determine whether the compound targets viral entry or replication.

- Cytotoxicity screening (MTT assay): Ensure selectivity indices >10 .

Q. How can crystallographic data (via SHELX) clarify conformational flexibility in the adamantane core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.